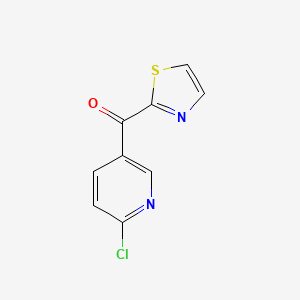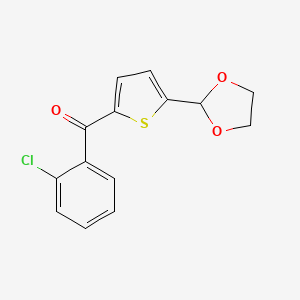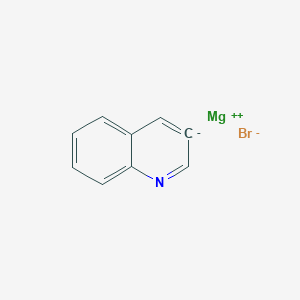
3-Quinolylmagnesium bromide
Overview
Description
3-Quinolylmagnesium bromide is a type of organomagnesium compound, which is often used in Grignard reactions . The molecular formula of 3-Quinolylmagnesium bromide is C9H6BrMgN and it has a molecular weight of 232.36 .
Synthesis Analysis
The synthesis of 3-Quinolylmagnesium bromide typically involves a Grignard reaction, which is formed by the reaction of magnesium metal with an organic halide in diethyl ether . The halide can be iodine (most reactive), bromine, or chlorine (least reactive) .
Molecular Structure Analysis
The molecular structure of 3-Quinolylmagnesium bromide consists of a quinolyl group (a bicyclic compound with a benzene ring fused to a pyridine ring) bonded to a magnesium bromide group . The exact structure can be determined using high-resolution mass spectrometry .
Chemical Reactions Analysis
3-Quinolylmagnesium bromide, as a Grignard reagent, is highly reactive and can participate in a variety of chemical reactions. It can react with carbonyl compounds to form carbon-carbon single bonds, an important route for the synthesis of alcohols . It can also react with water and oxygen, so care must be taken during its preparation .
Scientific Research Applications
Cross-Coupling Reactions
3-Quinolylmagnesium bromide is utilized in cross-coupling reactions. For example, bromoquinolines are converted to lithium tri(quinolyl)magnesates, which are then involved in catalyzed cross-coupling reactions with heteroaryl bromides and chlorides, leading to functionalized quinolines (Dumouchel et al., 2003).
Synthesis of Functionalized Quinolines
Another significant application is in the synthesis of functionalized quinolines. Organomagnesium derivatives formed from bromoquinolines are quenched by various electrophiles to afford these functionalized quinolines (Dumouchel et al., 2003).
Role in Organic Chemistry
In organic chemistry, 3-Quinolylmagnesium bromide is used in the formation of π-complexes with transition metals. This has implications in understanding the mechanisms of rearrangement of σ-bonded organochromium compounds (Sneeden, Zeiss, & Anderes, 1964).
Synthesis of Polyhydroxylated Compounds
It plays a role in the synthesis of novel polyhydroxylated quinolizidines and azaspiro[4.5]decanes. A key step in this process involves an addition reaction followed by intramolecular displacement (Malik, Witkowski, Ceborska, & Jarosz, 2013).
Reactivity Studies
Studies on the reactivity of lithium tri(quinolinyl)magnesates, derived from bromoquinolines, have been conducted. These derivatives are involved in metal-catalyzed coupling reactions, further emphasizing their utility in organic synthesis (Dumouchel et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
magnesium;3H-quinolin-3-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-2,4-7H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVUNWQOHZGBNG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[C-]C=N2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrMgN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Quinolylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1614129.png)
![N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1614131.png)

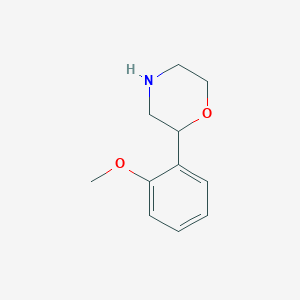


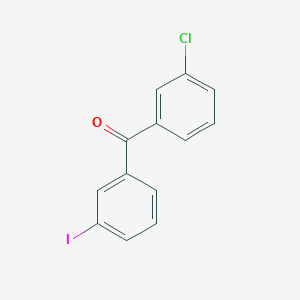


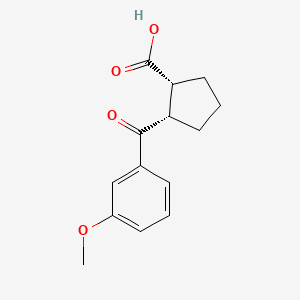
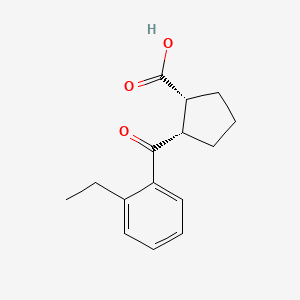
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614147.png)
